toxicity and material safety data for 2,3-dichloro-4-(trifluoromethyl)aniline
toxicity and material safety data for 2,3-dichloro-4-(trifluoromethyl)aniline
An In-Depth Technical Guide to the Toxicological Profiling and Material Safety of 2,3-Dichloro-4-(trifluoromethyl)aniline
Executive Summary and Chemical Identity
2,3-Dichloro-4-(trifluoromethyl)aniline (CAS: 123973-30-8) is a highly specialized halogenated aromatic amine[1]. Characterized by the molecular formula C7H4Cl2F3N [2], this compound is a critical building block in the synthesis of advanced agrochemicals (such as fipronil-class insecticides) and pharmaceutical active ingredients[3].
The strategic placement of the trifluoromethyl ( −CF3 ) group significantly enhances the molecule's lipophilicity and metabolic stability. While this is highly desirable for drug efficacy and pesticide durability, it inherently complicates the compound's toxicological and environmental profile, increasing its potential for bioaccumulation and systemic toxicity[4].
Quantitative Toxicological Profile: A Read-Across Assessment
Because empirical in vivo toxicity data specifically indexing the 2,3-dichloro isomer is limited in the public domain, regulatory toxicologists employ a standard read-across methodology . By analyzing its highly characterized positional isomer, 2,6-dichloro-4-(trifluoromethyl)aniline (CAS: 24279-39-8) , we can establish a high-confidence predictive safety profile[5]. Both compounds share an identical molecular weight (230.01 g/mol ), partition coefficients, and highly conserved electronic effects across the aniline ring.
The following quantitative safety thresholds are established based on this structural read-across[3][6]:
| Toxicological Endpoint | Value / Threshold | Test Model |
| Acute Oral LD50 | 1610 mg/kg | Rat |
| Acute Dermal LD50 | > 2000 mg/kg | Rat |
| Acute Inhalation LC50 | 1.61 mg/L (4h exposure) | Rat |
| Aquatic Toxicity (LC50) | 0.11 mg/L (96h exposure) | Fish |
| Aquatic Toxicity (EC50) | 1.59 mg/L (48h exposure) | Daphnia |
Mechanistic Toxicology and Cellular Pathways
To handle this compound safely, scientists must understand why it is toxic. Halogenated anilines do not merely act as direct physical irritants; their severe systemic toxicity is driven by hepatic biotransformation.
Upon absorption, Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) catalyze the N-hydroxylation of the primary amine. This reaction forms an N-hydroxylamine intermediate, which rapidly oxidizes into a highly reactive, electrophilic nitroso-arene species . This reactive metabolite drives two primary adverse outcome pathways:
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Methemoglobinemia: The nitroso intermediate oxidizes the ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state, severely impairing the blood's oxygen-carrying capacity.
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Protein Adduction: The electrophile covalently binds to cellular nucleophiles, leading to glutathione depletion, oxidative stress, and subsequent hepatotoxicity or skin sensitization (GHS H317)[4].
Fig 1: Hepatic biotransformation pathway of halogenated anilines leading to systemic toxicity.
Hazard Classifications (GHS)
Based on the synthesized data, 2,3-dichloro-4-(trifluoromethyl)aniline triggers several critical Globally Harmonized System (GHS) hazard classifications[5][7][8]:
| Hazard Code | Hazard Statement | Causality / Mechanism |
| H302 + H332 | Harmful if swallowed or inhaled | Rapid systemic absorption; hepatic biotransformation to toxic intermediates[5]. |
| H315 | Causes skin irritation | Lipophilic nature disrupts epidermal lipid bilayers[5]. |
| H317 | May cause allergic skin reaction | Protein adduction via electrophilic nitroso metabolites[4]. |
| H410 | Very toxic to aquatic life | High environmental persistence driven by the stable −CF3 group[8]. |
Self-Validating Material Handling Protocol
Standard operating procedures (SOPs) often fail because they lack verification steps. The following protocol is designed as a self-validating system to ensure absolute safety when handling this compound in a laboratory setting.
Step 1: Environmental Containment Validation
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Action: Before opening the reagent vessel, verify that the chemical fume hood has a continuous face velocity of at least 100–120 feet per minute (fpm).
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Causality: The compound is harmful if inhaled and can accumulate in low-ventilation areas[5]. Static containment is insufficient.
Step 2: Advanced Barrier Protection
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Action: Don double nitrile gloves (minimum 8 mil thickness), a dedicated lab coat, and tight-fitting safety goggles.
-
Causality: Halogenated anilines are highly lipophilic and can permeate standard latex or thin nitrile gloves over prolonged exposure periods.
Step 3: Anti-Static Material Transfer
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Action: Use grounded, anti-static spatulas for weighing the solid material.
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Causality: The powder form can accumulate static charge, posing an ignition risk (combustible material) and causing the aerosolization of toxic particulates[3][7].
Step 4: Chemical Decontamination & Verification
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Action: Post-weighing, wipe down all hood surfaces and balances with a 10% sodium hypochlorite (bleach) solution, followed by a distilled water rinse.
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Causality: Bleach chemically oxidizes residual aromatic amines into non-hazardous, water-soluble byproducts.
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Validation: Swab the work area with a colorimetric amine surface test. A negative color change validates that the decontamination was successful.
Fig 2: Self-validating high-containment workflow for handling toxic halogenated anilines.
Environmental Fate and Disposal Directives
The presence of the trifluoromethyl group imparts extreme environmental stability. The compound is classified as very toxic to aquatic life with long-lasting effects (H410)[8]. Under no circumstances should this material or its aqueous washings be discharged into standard municipal drains.
Disposal Protocol: All contaminated consumables, PPE, and residual chemicals must be routed to a licensed hazardous waste facility. Incineration is the required destruction method; however, the incinerator must be equipped with an alkaline scrubber to neutralize the highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases generated during thermal decomposition[7].
References
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001Chemical. "CAS No. 123973-30-8, 2,3-Dichloro-4-(trifluoromethyl)aniline". Retrieved from:[Link]
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Gujarat Fluorochemicals Limited. "GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE". Retrieved from:[Link]
Sources
- 1. 123973-30-8|2,3-Dichloro-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 2. 001chemical.com [001chemical.com]
- 3. gfl.co.in [gfl.co.in]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. hpc-standards.com [hpc-standards.com]
